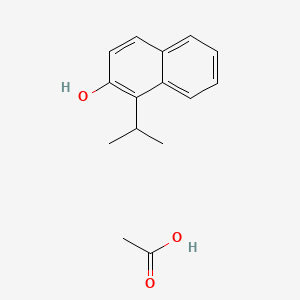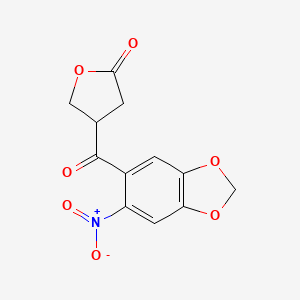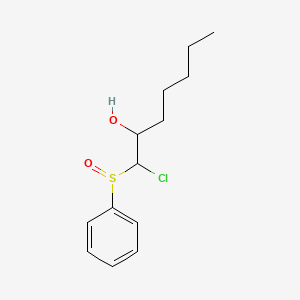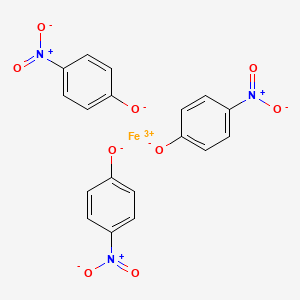
Isopropylamine, 2-thienyl-, sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropylamine, 2-thienyl-, sulfate is an organic compound that belongs to the class of amines It is a derivative of isopropylamine, where the isopropyl group is substituted with a 2-thienyl group, and it is combined with sulfate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropylamine, 2-thienyl-, sulfate can be achieved through several methods. One common method involves the reaction of isopropylamine with 2-thiophenecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with sulfuric acid to form the sulfate salt.
Another method involves the direct reaction of isopropylamine with 2-thiophenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves the large-scale synthesis of the intermediate compounds, followed by their subsequent reaction to form the final product. The process may include steps such as distillation, crystallization, and purification to ensure the compound meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Isopropylamine, 2-thienyl-, sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The 2-thienyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitrated and halogenated thiophene derivatives.
Scientific Research Applications
Isopropylamine, 2-thienyl-, sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of isopropylamine, 2-thienyl-, sulfate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the nature of the target. For example, it may inhibit the activity of enzymes involved in oxidative stress or modulate the function of receptors involved in cell signaling.
Comparison with Similar Compounds
Isopropylamine, 2-thienyl-, sulfate can be compared with other similar compounds, such as:
Isopropylamine: A primary amine with a simpler structure and different chemical properties.
2-Thiophenesulfonic acid: A compound with a similar thiophene ring but different functional groups.
Thiophene derivatives: Compounds with various substitutions on the thiophene ring, each with unique chemical and biological properties.
Properties
CAS No. |
63905-61-3 |
|---|---|
Molecular Formula |
C7H13NO4S2 |
Molecular Weight |
239.3 g/mol |
IUPAC Name |
hydrogen sulfate;2-thiophen-2-ylpropan-2-ylazanium |
InChI |
InChI=1S/C7H11NS.H2O4S/c1-7(2,8)6-4-3-5-9-6;1-5(2,3)4/h3-5H,8H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
MBGQFZSCSZWCQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CS1)[NH3+].OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


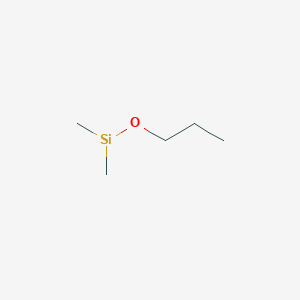
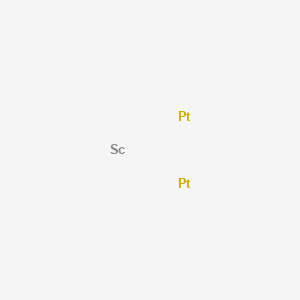
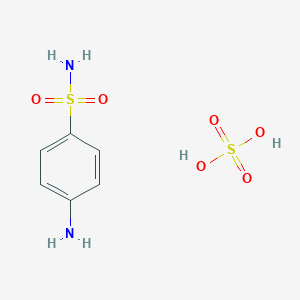


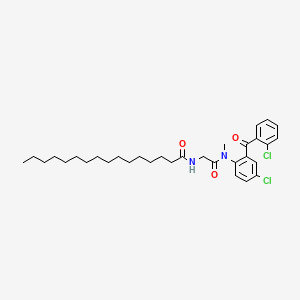


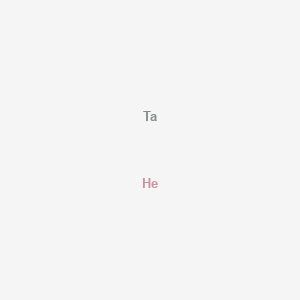
![Ethyl [4-(2-methylpropanoyl)phenyl]acetate](/img/structure/B14484019.png)
